

In-Depth Technical Guide to the Pharmacological Properties of JNJ-46356479

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This document provides a comprehensive overview of the pharmacological properties of **JNJ-46356479**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, along with visualizations of relevant pathways and workflows to support further research and development.

Core Pharmacological Properties

JNJ-46356479 enhances the activity of the mGluR2 receptor in the presence of its endogenous ligand, glutamate.[1] This mechanism of action is distinct from orthosteric agonists as it modulates the receptor's response rather than directly activating it. The compound has demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS) disorders, particularly schizophrenia.

In Vitro Pharmacology

The potency and efficacy of **JNJ-46356479** as an mGluR2 PAM have been characterized in cellular assays.



Parameter	Value	Assay System	Reference
EC50	78 nM	[35S]GTPyS binding assay	[1][2]
Emax	256%	[35S]GTPyS binding assay	[2]

In Vivo Pharmacology & Efficacy

Preclinical studies have demonstrated the in vivo activity of JNJ-46356479 in rodent models.

Study Type	Animal Model	Dose	Key Findings	Reference
Electroencephalo graphy (EEG)	Rodent	3 mg/kg, p.o.	Demonstrated in vivo activity	[2]
Schizophrenia Model (Ketamine- induced)	Mouse	10 mg/kg, daily, s.c.	Reversed behavioral deficits and neuropathologica I changes	[3]
Apoptosis Modulation	Ketamine- induced mouse model of schizophrenia	10 mg/kg	Attenuated apoptosis by partially restoring Bcl-2 levels	[4]

Pharmacokinetics

JNJ-46356479 exhibits favorable pharmacokinetic properties, including oral bioavailability. While specific quantitative values for parameters like Cmax, Tmax, half-life, and clearance are not publicly available in a consolidated format, its progression through preclinical and imaging studies indicates a profile suitable for in vivo investigation.[1][3][5]

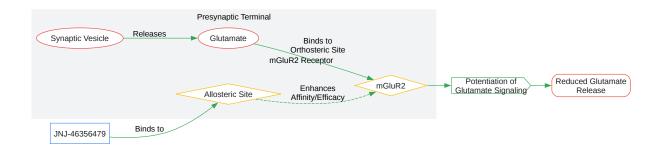


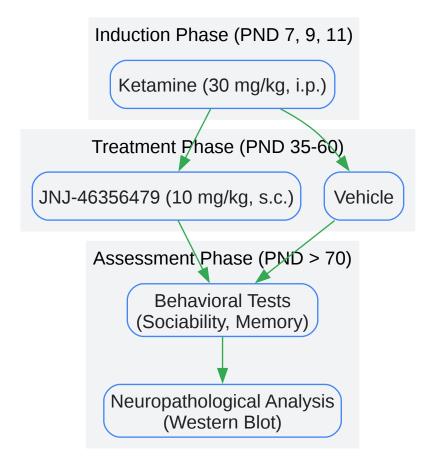
Species	Route of Administration	Bioavailability	Key Observations	Reference
Rodents	Oral (p.o.)	Orally Bioavailable	Characterized as having a balanced profile with improved druglike attributes.	[3]
Rodents & Non- Human Primates	Intravenous (i.v.)	-	Used in PET imaging studies, demonstrating brain permeability.	[5]

Mechanism of Action: mGluR2 Positive Allosteric Modulation

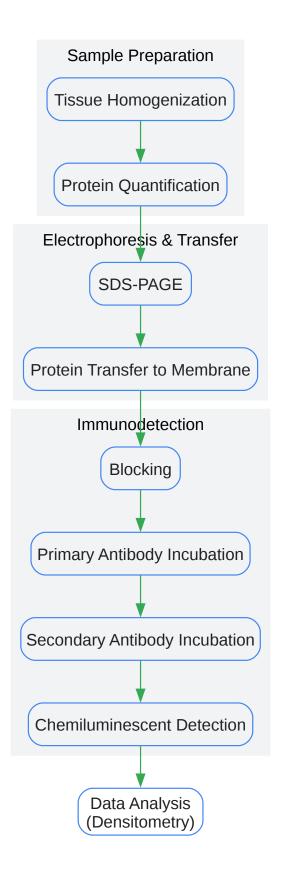
JNJ-46356479 acts as a positive allosteric modulator of the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. Consequently, in the presence of endogenous glutamate, **JNJ-46356479** potentiates the downstream signaling of mGluR2.



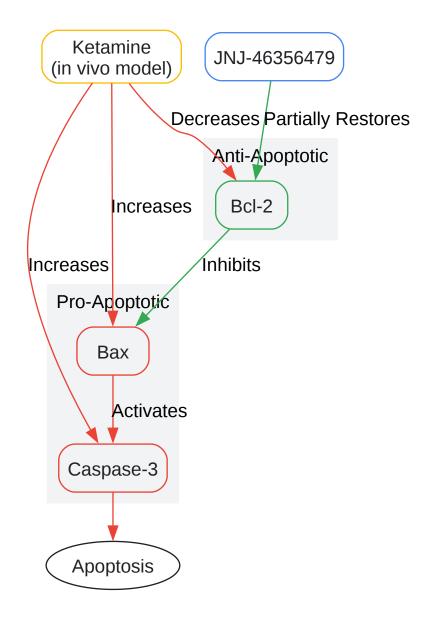












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